molecular formula C7H7BrN2O2 B070948 Methyl 6-amino-3-bromopicolinate CAS No. 178876-83-0

Methyl 6-amino-3-bromopicolinate

Cat. No. B070948
M. Wt: 231.05 g/mol
InChI Key: YJUKTIBOUBUOJH-UHFFFAOYSA-N
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Description

"Methyl 6-amino-3-bromopicolinate" is a chemical compound of interest in various scientific fields, especially in organic synthesis and material science. Its unique structural features, including the bromo and amino functional groups attached to the picolinate structure, make it a valuable intermediate for the synthesis of complex molecules.

Synthesis Analysis

The synthesis of compounds related to "Methyl 6-amino-3-bromopicolinate" involves multiple steps, including bromination, nitration, and condensation reactions. For example, synthesis routes often start from picoline derivatives, followed by functional group transformations to introduce bromo and amino groups (Kukovec et al., 2008; Cao Sheng-li, 2004).

Molecular Structure Analysis

The molecular structure of "Methyl 6-amino-3-bromopicolinate" derivatives has been studied using X-ray crystallography, revealing diverse coordination geometries when interacting with metals like copper(II). These structures often exhibit intermediate geometries between square-pyramidal and trigonal-bipyramidal, with N,O-chelated coordination modes (Kukovec et al., 2008).

Chemical Reactions and Properties

"Methyl 6-amino-3-bromopicolinate" participates in various chemical reactions, including coupling and cyclization reactions. For instance, it serves as a precursor in the synthesis of pyrrolo[2,3-d]pyrimidines through a Cu(I)/6-methylpicolinic acid catalyzed coupling reaction, demonstrating its utility in synthesizing heterocyclic compounds (Jiang et al., 2015).

Physical Properties Analysis

The physical properties, including solubility, melting point, and thermal stability, are crucial for the handling and application of "Methyl 6-amino-3-bromopicolinate." While specific data for this compound might not be widely reported, related compounds exhibit distinct thermal behaviors and melting points that are significantly influenced by their molecular structures and substituent groups (Kukovec et al., 2008).

Chemical Properties Analysis

The chemical properties of "Methyl 6-amino-3-bromopicolinate," including reactivity and stability, are affected by the presence of the bromo and amino groups. These functional groups make it a versatile intermediate for nucleophilic substitution reactions, coupling reactions, and as a building block for synthesizing complex organic molecules (Jiang et al., 2015).

Scientific Research Applications

Synthesis and Chemical Properties

Methyl 6-amino-3-bromopicolinate serves as a precursor in the synthesis of complex organic compounds. For instance, it has been used in the development of high-yielding preparations of bipyridines through homocoupling reactions, highlighting its role in facilitating efficient organic synthesis processes (Cassol et al., 2000). Additionally, the compound's derivatives have been synthesized for the investigation of their analgesic and anti-inflammatory activities, indicating its potential in the development of new therapeutic agents (Chaudhary et al., 2012).

Material Science and Catalysis

In material science, copper(II) complexes with related compounds have been studied for their supramolecular architectures, demonstrating applications in the development of materials with specific magnetic and thermal properties (Kukovec et al., 2008). These findings suggest the utility of Methyl 6-amino-3-bromopicolinate derivatives in designing materials with novel physical characteristics.

Pharmacological Applications

Research into the pharmacological applications of compounds related to Methyl 6-amino-3-bromopicolinate has shown promising results in the development of novel therapeutic agents. Compounds synthesized from similar structures have been evaluated for their antimicrobial, analgesic, anti-inflammatory, and antihelmintic activities (Sahu et al., 2008). This underscores the potential of Methyl 6-amino-3-bromopicolinate and its derivatives in contributing to the discovery and development of new drugs.

Photophysical and Photochemical Studies

The photochemistry of related picolinic acids has been investigated, revealing insights into the photodehalogenation processes. Such studies are crucial for understanding the behavior of these compounds under light exposure, which can inform their application in photodynamic therapy and the design of photoresponsive materials (Rollet et al., 2006).

Safety And Hazards

The compound has a GHS07 pictogram and a signal word of "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P305+P351+P338 .

Relevant Papers Relevant papers related to “Methyl 6-amino-3-bromopicolinate” can be found at the provided links . These papers may contain more detailed information about the compound, its properties, and its uses.

properties

IUPAC Name

methyl 6-amino-3-bromopyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O2/c1-12-7(11)6-4(8)2-3-5(9)10-6/h2-3H,1H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJUKTIBOUBUOJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=N1)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80443118
Record name METHYL 6-AMINO-3-BROMOPICOLINATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80443118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-amino-3-bromopicolinate

CAS RN

178876-83-0
Record name METHYL 6-AMINO-3-BROMOPICOLINATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80443118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 6-amino-3-bromopyridine-2-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 6-amino-3-bromopicolinic acid (30 g) in ethyl acetate (300 mL) and methanol (300 mL) was added TMS-diazomethane (70 mL, 2M in hexanes) and the reaction mixture was stirred for 3 days. The mixture was concentrated, taken up in ether (500 mL) and washed with aqueous Na2CO3 solution (twice), then washed with brine, dried over sodium sulfate, filtered and concentrated to provide the title compound.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a suspension of methyl 6-aminopyridine-2-carboxylate (5.98 g, 39.5 mmol) and sodium carbonate (2.64 g, 24.9 mmol) in acetic acid (150 mL) was added bromine (7.89 g, 49.4 mmol), and the mixture was stirred at room temperature for 7 hr. The solvent was evaporated under reduced pressure, and the residue was diluted with ethyl acetate, and washed with saturated aqueous sodium hydrogen carbonate solution and saturated brine. This was dried over anhydrous sodium sulfate and the solvent was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (ethyl acetate/hexane=30/70→80/20) to give the title compound (2.67 g, yield 29%).
Quantity
5.98 g
Type
reactant
Reaction Step One
Quantity
2.64 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
7.89 g
Type
reactant
Reaction Step Two
Yield
29%

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